molecular formula C22H26N4O2 B2586831 (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone CAS No. 2309311-38-2

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone

Cat. No. B2586831
M. Wt: 378.476
InChI Key: QOPWYYYEYMKRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complex Formation and Chemical Properties

Research into related compounds, such as 4,6-dimethyl-2-(1H)-pyrimidinone (thione), has explored their acid-base properties and ability to form complexes with metals like dysprosium(III) tris(acetylacetonate). These studies reveal insights into the basicity, acidity, and stability constants of such complexes, suggesting potential applications in materials science and coordination chemistry (Pod''yachev et al., 1994).

Antimicrobial and Anticancer Research

Compounds with structural similarities have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. For instance, pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents, demonstrating significant COX-2 inhibitory and analgesic activities (Abu‐Hashem et al., 2020).

Metabolic and Pharmacokinetic Studies

The metabolism, excretion, and pharmacokinetics of structurally related compounds have been examined in various species, highlighting the importance of understanding the biological fate of these molecules for potential therapeutic applications. Such studies can offer insights into the safety, efficacy, and optimization of dosage forms for future drug development (Sharma et al., 2012).

Synthetic Pathways and Chemical Transformations

Investigations into the synthesis of novel compounds featuring pyrimidinone, piperidinone, or similar core structures have contributed to the development of new synthetic methodologies and the discovery of potential pharmaceuticals. For example, the synthesis of risperidone N-oxide hydrogen peroxide methanol solvate has provided insights into the structural and chemical properties of risperidone derivatives, which could be relevant for the development of novel antipsychotic medications (Ravikumar et al., 2005).

properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-16(2)23-14-24-21(15)28-13-17-8-10-26(11-9-17)22(27)19-12-25(3)20-7-5-4-6-18(19)20/h4-7,12,14,17H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPWYYYEYMKRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CN(C4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.